molecular formula C9H17NO B2375056 (1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine CAS No. 2248212-60-2

(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine

Cat. No. B2375056
CAS RN: 2248212-60-2
M. Wt: 155.241
InChI Key: JKNFCVGYOQMNMV-GVHYBUMESA-N
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Description

“(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine” is a complex organic compound that contains a spirocyclic structure (a structure where two rings share a single atom) and an amine functional group. The presence of the oxaspiro structure indicates that one of the rings in the spirocyclic structure contains an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic structure and the amine functional group. The stereochemistry at the chiral center (indicated by the “1R” in the name) would also be a key feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine functional group, which is a common nucleophile and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine functional group could confer basicity, while the spirocyclic structure could influence its conformational stability .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling amines should be followed. Amines can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the influence of the spirocyclic structure on the compound’s properties .

properties

IUPAC Name

(1R)-1-(5-oxaspiro[3.4]octan-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(10)8-3-6-9(11-8)4-2-5-9/h7-8H,2-6,10H2,1H3/t7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNFCVGYOQMNMV-GVHYBUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(O1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2(O1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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